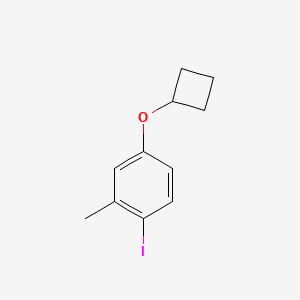
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a fluorine atom, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing green chemistry principles to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-tert-butoxycarbonyl-3-chloro-piperidine-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
(3S)-1-tert-butoxycarbonyl-3-methyl-piperidine-4-carboxylic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C11H18FNO4 |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7?,8-/m1/s1 |
Clé InChI |
VAXFBQGBIHPZCF-BRFYHDHCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)

![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
